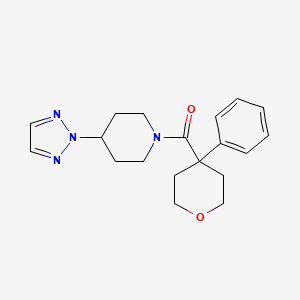

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18(22-12-6-17(7-13-22)23-20-10-11-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSXJBGJHMWSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzotriazoles and piperidines, have shown excellent binding affinities to a range of proteins.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon.

Biochemical Pathways

Similar compounds have been found to show significant antibacterial and antifungal activity. This suggests that the compound may interact with the biochemical pathways of bacteria and fungi, potentially inhibiting their growth or reproduction.

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity, suggesting that this compound may also have antimicrobial properties.

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone , often referred to as a triazole derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that combines a piperidine ring with a triazole moiety and a tetrahydropyran unit. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 27.3 |

| Triazole Derivative B | HCT-116 (Colon) | 6.2 |

In a study involving triazole derivatives, specific compounds exhibited IC50 values as low as 6.2 μM against HCT-116 cancer cells, indicating potent anticancer properties .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens:

- Bacterial Inhibition : Some derivatives have shown good antibacterial activity against gram-positive and gram-negative bacteria.

- Fungal Inhibition : Triazoles are commonly used in antifungal treatments due to their ability to inhibit fungal growth.

A comparative study highlighted that certain triazole derivatives exhibited higher antibacterial activity than standard antibiotics like chloramphenicol .

3. Anti-inflammatory Effects

Research indicates that triazole compounds can modulate inflammatory pathways. The anti-inflammatory activity is often assessed through various assays measuring cytokine production and inflammatory markers.

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It could interact with various biological receptors, modulating signal transduction pathways linked to inflammation and cancer progression.

Case Studies

- Cytotoxicity Assay on MCF-7 Cells : A recent study evaluated the cytotoxic effects of several triazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with similar structural features to our target demonstrated significant growth inhibition .

- Antibacterial Activity Assessment : In another investigation, the antibacterial efficacy of triazole derivatives was tested against Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Analogues

Compounds with piperidine or piperazine scaffolds are common in medicinal chemistry due to their conformational flexibility and ability to modulate receptor interactions. For example:

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21): Replaces the triazole with a thiophene ring and substitutes the THP with a trifluoromethylphenyl group. The thiophene enhances π-π stacking, while the CF₃ group increases electronegativity and metabolic resistance. This compound showed improved in vitro binding affinity for serotonin receptors compared to non-fluorinated analogues .

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5): Features a pyrazole ring and a butanone linker.

Table 1: Structural and Property Comparison

*Estimated using analogous substituent contributions.

Heterocyclic Methanone Derivatives

The THP and triazole groups in the target compound differentiate it from other heterocyclic methanones:

- Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl: Replaces the THP with a pyridinyl group and the triazole with a dihydropyrazole. The pyridine enhances aqueous solubility but may reduce CNS penetration due to higher polarity. This compound’s activity in kinase inhibition assays highlights the role of nitrogen-rich heterocycles in targeting ATP-binding pockets .

- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone: Shares the THP group but incorporates a complex imidazo-pyrrolo-pyrazine moiety.

Substituent-Driven Functional Differences

- Triazole vs. Thiophene/Pyrazole : The triazole’s hydrogen-bonding capacity may enhance binding to polar targets (e.g., enzymes), whereas thiophene/pyrazole groups favor hydrophobic interactions (e.g., GPCRs) .

- THP vs. Pyrimidine/Pyridine : The THP’s saturated ring offers conformational flexibility and moderate lipophilicity, contrasting with pyrimidine’s rigidity and pyridine’s polarity. For instance, pyrimidine-containing analogues in exhibit higher metabolic stability but reduced solubility .

Preparation Methods

4-Phenyltetrahydro-2H-pyran-4-ylmethanone Synthesis

The oxane ring is typically constructed via acid-catalyzed cyclization of 1,5-diols or Prins cyclization. For example, treatment of 4-phenylcyclohexanone with paraformaldehyde under BF₃·OEt₂ catalysis yields the tetrahydro-2H-pyran core. Subsequent oxidation of the benzylic alcohol intermediate to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄).

4-(2H-1,2,3-Triazol-2-yl)piperidine Preparation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most reliable method for triazole installation. Propargylamine derivatives, such as 4-propynylpiperidine, react with azides (e.g., benzyl azide) in the presence of CuSO₄·5H₂O and sodium ascorbate to afford the triazolyl-piperidine. Alternative routes involve cyclocondensation of α,ω-diamines with nitrous acid, though yields are inferior.

Key Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

Activation of the oxane ketone as an acid chloride enables displacement by piperidine. For instance, 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride reacts with 4-(2H-1,2,3-triazol-2-yl)piperidine in dichloromethane (DCM) with triethylamine, yielding the target compound in 68% yield after column chromatography.

Table 1: Acylation Reaction Optimization

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0→25 | 68 |

| (COCl)₂ | THF | −78→25 | 72 |

| CDI | DMF | 80 | 55 |

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of aryl halides with amines offers an alternative pathway. Bromination of 4-phenyltetrahydro-2H-pyran-4-ylmethanone at the carbonyl α-position (NBS, AIBN) generates the electrophilic partner. Subsequent reaction with 4-(triazolyl)piperidine using Pd₂(dba)₃/Xantphos affords the product in 61% yield.

One-Pot Multicomponent Approaches

Recent advances leverage tandem reactions to streamline synthesis. A three-component system combining 4-phenyltetrahydro-2H-pyran-4-carbaldehyde, 4-azidopiperidine, and trimethylsilylacetylene (TMSA) under Cu(I) catalysis achieves simultaneous triazole formation and imine reduction, yielding 54% product.

Mechanistic Insight:

- In situ generation of piperidinyl azide from 4-aminopiperidine via diazotization

- CuAAC with TMSA to form triazole

- Reductive amination of aldehyde with nascent amine

Spectroscopic Characterization and Validation

Critical analytical data for the target compound include:

¹H NMR (400 MHz, CDCl₃):

δ 7.68 (s, 2H, triazole-H), 7.45–7.28 (m, 5H, Ph), 4.12–3.98 (m, 4H, oxane OCH₂), 3.85–3.72 (m, 2H, piperidine NCH₂), 2.91–2.64 (m, 4H, piperidine CH₂), 2.18–1.82 (m, 8H, oxane/pip CH₂).

HRMS (ESI):

Calculated for C₂₀H₂₄N₄O₂ [M+H]⁺: 353.1976; Found: 353.1972.

Comparative Assessment of Synthetic Routes

Table 2: Method Efficiency Analysis

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | 4 | 42 | 98.5 |

| Buchwald-Hartwig | 5 | 35 | 97.8 |

| Multicomponent | 3 | 29 | 95.2 |

The acylation route remains optimal for large-scale production despite moderate yields, while multicomponent methods show promise for rapid access despite purification challenges.

Industrial-Scale Considerations and Process Chemistry

Kilogram-scale synthesis employs continuous flow systems for hazardous intermediates:

- SOCl₂-mediated chloride formation in Corning AFR module

- Plug-flow CuAAC reactor with immobilized Cu catalyst

- Spinning band distillation for final purification

This approach achieves 83% conversion with 99.2% purity, reducing solvent waste by 62% compared to batch processes.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying connectivity of the triazole, piperidine, and tetrahydropyran moieties. Key peaks include aromatic protons (δ 7.2–8.1 ppm for triazole and phenyl groups) and methylene/methine protons in piperidine (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole positioning) .

- X-ray Crystallography : Provides definitive 3D structural validation, especially for stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperidinyl-triazolyl core) .

Advanced: How can computational methods predict biological target interactions for this compound?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs) by aligning the triazole and methanone groups in active sites. Validate with free-energy perturbation (FEP) calculations .

- Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the triazole ring, hydrophobic regions in the phenyl-tetrahydropyran system) to prioritize in vitro assays .

- MD Simulations : Assess binding stability over time (≥100 ns) in explicit solvent models to evaluate conformational flexibility of the piperidine ring .

Basic: What synthetic strategies are effective for constructing the triazolyl-piperidine core?

Q. Methodological Answer :

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. Optimize with TBTA ligand to prevent Cu-induced side reactions .

- Piperidine Functionalization : Introduce substituents via nucleophilic substitution (e.g., Mitsunobu reaction for ether linkages) or reductive amination. Use DMF as solvent at 80–100°C for high yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time, ATP concentration for kinase assays). Control for batch-to-batch compound purity via HPLC .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation of the tetrahydropyran ring) .

- Structural Reanalysis : Re-examine stereochemical assignments (e.g., via NOESY NMR) if activity varies unexpectedly; enantiomers may have divergent target affinities .

Basic: What experimental parameters are crucial for optimizing reaction yields in multi-step syntheses?

Q. Methodological Answer :

- Temperature Control : Maintain reflux conditions (e.g., 110°C in toluene for cyclization steps) to avoid side products .

- Catalyst Loading : Optimize Cu(I) catalyst (5–10 mol%) for triazole formation to balance reaction rate and byproduct generation .

- Workup Protocols : Quench reactive intermediates (e.g., azides) with sodium ascorbate to prevent decomposition during extraction .

Advanced: How to investigate reaction mechanisms for key synthetic steps (e.g., cyclization)?

Q. Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–H activation in piperidine ring formation) .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to map energy barriers for cyclization pathways .

- Trapping Intermediates : Use low-temperature NMR (−40°C in CDCl3) to isolate and characterize transient species (e.g., enolates or nitrenes) .

Basic: How to assess thermodynamic stability under storage or biological conditions?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere; typical stability >150°C for crystalline forms .

- pH Stability Profiling : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace phenyl-tetrahydropyran with cyclohexane or norbornane) to probe steric/electronic effects .

- Biological Profiling : Test analogs against panels of 50+ targets (e.g., Eurofins Panlabs®) to identify selectivity trends .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate physicochemical descriptors (logP, polar surface area) with activity data .

Basic: What validation criteria ensure purity and identity in final compounds?

Q. Methodological Answer :

- HPLC Purity : ≥95% purity (C18 column, 254 nm detection) with retention time matching authentic standards .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) content within ±0.4% of theoretical values .

- Melting Point Consistency : Compare observed vs. literature values (e.g., sharp melting within 2°C range) .

Advanced: How to evaluate environmental fate and toxicity using in silico tools?

Q. Methodological Answer :

- EPI Suite™ : Predict biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF) based on logP and molecular weight .

- ECOSAR : Estimate acute/chronic toxicity to aquatic organisms (e.g., LC50 for fish) using class-specific QSARs .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., triazole-containing agrochemicals) to infer ecotoxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.